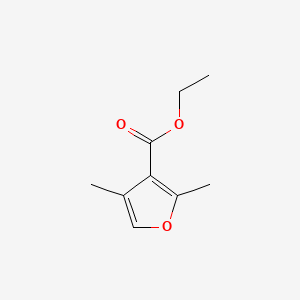

Ethyl 2,4-dimethyl-3-furoate

Description

Contextual Significance of Substituted Furan (B31954) Esters

Furan derivatives, particularly substituted furan esters, represent a vital class of heterocyclic compounds in organic chemistry. sioc-journal.cnnih.gov Their significance stems from several key aspects:

Presence in Nature and Medicine : Polysubstituted furans are structural motifs found in a wide array of natural products and pharmacologically relevant molecules. thieme-connect.comacs.orgrsc.org Their prevalence in biologically active compounds makes them an attractive target for synthetic chemists. acs.org

Versatile Synthetic Intermediates : Furan esters are widely utilized as important building blocks and reaction intermediates in the synthesis of more complex molecules. thieme-connect.comrsc.org The furan ring can be involved in various transformations, and the ester group provides a handle for further functionalization, such as hydrolysis, amidation, or reduction. bibliomed.orgresearchgate.net

Access to Diverse Chemical Structures : The development of synthetic methodologies to create polysubstituted furans is an active area of research. nih.gov Methods such as the cyclocondensation of dicarbonyl compounds, transition-metal-catalyzed cycloisomerizations, and reactions involving sulfur ylides provide access to a diverse range of furan structures with varied substitution patterns. thieme-connect.comrsc.orgrsc.org This allows for the fine-tuning of chemical and physical properties for specific applications, including the development of new polymers and plasticizers. acs.orgnih.gov

Strategic Positioning of Ethyl 2,4-dimethyl-3-furoate as a Chemical Synthon

This compound serves as a valuable chemical synthon, or building block, for the construction of more complex, often biologically active, molecules. Its strategic importance is primarily demonstrated in its role as a key precursor to a family of substituted furamides.

A common synthesis of this compound involves the reaction of ethyl acetoacetate (B1235776) with dimethyl-2-propynylsulfonium bromide in the presence of a base like sodium ethoxide. bibliomed.org An alternative, improved synthesis has also been developed using a hydrochloric acid-catalyzed aldol-type condensation. researchgate.netresearchgate.net

Once formed, this compound is strategically employed in multi-step synthetic pathways. A primary application involves its hydrolysis to form the corresponding carboxylic acid. bibliomed.orgoszk.hu

Hydrolysis : The ester is hydrolyzed using a base, such as potassium hydroxide (B78521) or sodium hydroxide, to yield 2,4-dimethyl-3-furoic acid. bibliomed.orgoszk.hu

Acyl Chloride Formation : The resulting 2,4-dimethyl-3-furoic acid is then treated with a chlorinating agent, such as thionyl chloride, to produce the highly reactive intermediate, 2,4-dimethyl-3-furoyl chloride. bibliomed.orgoszk.hu

Amide Synthesis : This acyl chloride is subsequently reacted with various aromatic amines in the presence of a base like triethylamine. bibliomed.org This final step yields a diverse library of target molecules, specifically 2,4-dimethyl-N-aryl-3-furamides, which have been investigated for their potential anti-inflammatory activity. bibliomed.orgoszk.hu

This sequential transformation highlights the strategic value of this compound as a stable, accessible starting material that provides entry to more complex and functionalized furan derivatives. The substance obtained from the reaction of chloroacetone (B47974), ethyl acetoacetate, and ammonia, which can be hydrolyzed to 2,4-dimethyl-3-furoic acid, has been identified as a mixture of this compound and 2,4-dimethyl-3-furoamide. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6148-33-0 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 2,4-dimethylfuran-3-carboxylate |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-6(2)5-12-7(8)3/h5H,4H2,1-3H3 |

InChI Key |

UKPBLUSMWYHMCH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC=C1C)C |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,4 Dimethyl 3 Furoate and Analogues

Foundational Synthetic Pathways

The construction of the furan (B31954) ring in ethyl 2,4-dimethyl-3-furoate and related compounds often relies on well-established cyclization strategies. These methods typically involve the reaction of acyclic precursors that are induced to form the heterocyclic ring through condensation and subsequent intramolecular reactions.

Condensation-Cyclization Sequences

A cornerstone in furan synthesis is the condensation of a β-dicarbonyl compound with an α-halo ketone or its equivalent, a process broadly known as the Feist-Benary synthesis. wikipedia.org This reaction and its variations provide a versatile entry to a wide range of substituted furans.

A modification of the classical Feist-Benary synthesis involves the use of propargyl sulfonium (B1226848) salts in place of α-haloketones for the alkylation of the β-dicarbonyl compound. wikipedia.org In the synthesis of this compound, ethyl acetoacetate (B1235776) serves as the β-dicarbonyl component. The reaction is initiated by the deprotonation of ethyl acetoacetate at the α-carbon, forming a nucleophilic enolate. This enolate then attacks the propynylsulfonium bromide. The resulting intermediate undergoes a cyclization and subsequent rearrangement to form the furan ring. This approach offers an alternative to the use of traditional α-haloketones and can provide access to a variety of substituted furans.

The more conventional Feist-Benary synthesis utilizes an α-halo ketone, such as chloroacetone (B47974), reacting with a β-ketoester like ethyl acetoacetate in the presence of a base. wikipedia.orgquimicaorganica.orgchemeurope.com The mechanism proceeds through several key steps:

Enolate Formation: A base, such as pyridine (B92270) or ammonia, deprotonates the active methylene (B1212753) group of ethyl acetoacetate to form an enolate. quimicaorganica.org

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of chloroacetone in an aldol-type condensation.

Intramolecular Alkylation: The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the carbon bearing the chlorine atom, displacing the chloride and forming a dihydrofuran intermediate. youtube.com

Dehydration: The final step is an acid- or base-catalyzed dehydration of the dihydrofuran to yield the aromatic furan ring of this compound. youtube.com

This reaction is known for its reliability in producing substituted furans, although chemoselectivity can be a factor, with some reaction conditions favoring the formation of tricarbonyl compounds instead of the cyclized furan. sci-hub.se

Hydrolytic Routes to Furoic Acid Precursors

The synthesis of furoic acids, which are valuable precursors and compounds in their own right, can be readily achieved through the hydrolysis of their corresponding esters, such as this compound. This transformation can be accomplished under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The reaction is typically carried out by heating the ester with an excess of water in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). The equilibrium is driven towards the carboxylic acid and alcohol products by using a large excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method is irreversible and generally proceeds to completion. wikipedia.orgchemistrysteps.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then expels the ethoxide ion, forming the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and yield the final furoic acid. masterorganicchemistry.com

The kinetics of base-catalyzed hydrolysis of esters have been extensively studied and are known to follow second-order kinetics. acs.orgchemrxiv.org

Catalysis in Furoate Synthesis

Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and substrate scope. Metal-catalyzed reactions have become particularly prominent in the synthesis of furan derivatives.

Metal-Catalyzed Approaches to Furan Derivatives

A variety of transition metals, including palladium, copper, and gold, have been shown to be effective catalysts for the synthesis of furans from various acyclic precursors. hud.ac.uk These methods often involve the cyclization of substrates containing alkynes and a proximate oxygen nucleophile. ingentaconnect.com

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile for constructing furan rings. ingentaconnect.com One common strategy is the cycloisomerization of (Z)-2-en-4-yn-1-ols, which can be achieved under neutral conditions using a simple catalytic system like K₂PdI₄. acs.org This method is applicable to a wide range of substrates, allowing for the synthesis of variously substituted furans. acs.org Another approach involves a one-pot synthesis from 1,3-dicarbonyl compounds and alkenyl bromides, where catalysts like PdCl₂(CH₃CN)₂ have shown high efficacy. mdpi.com Tandem reactions, such as sequential Michael-Heck reactions, catalyzed by palladium have also been developed for the synthesis of highly substituted polyalkyl furans. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient means for furan synthesis. Copper(I) salts can catalyze the annulation of ketones with alkynoates through a C(sp³)–H bond functionalization mechanism. rsc.org Copper-mediated reactions of alkyl ketones with α,β-unsaturated carboxylic acids also provide a regioselective route to 2,3,5-trisubstituted furans. acs.org Furthermore, copper(II)-catalyzed three-component reactions of aryl diazoacetates, alcohols, and chalcones can lead to furan derivatives. thieme-connect.com

Gold-Catalyzed Synthesis: Gold catalysts have emerged as powerful tools for furan synthesis due to their carbophilic nature. researchgate.net They are particularly effective in the cyclization of (Z)-enynols, offering an efficient route to fully substituted furans under very mild reaction conditions. acs.org Gold catalysts can also promote the cyclization of various other substrates, including allenyl ketones, alkynyl oxiranes, and propargyl alcohols in the presence of alkynes, to generate a diverse array of furan derivatives. researchgate.netorganic-chemistry.org

Below is a data table summarizing the different catalytic approaches to furan synthesis:

| Catalyst | Precursors | Reaction Type | Key Features |

| Palladium | (Z)-2-en-4-yn-1-ols; 1,3-Dicarbonyls + Alkenyl bromides | Cycloisomerization; One-pot coupling/cyclization | Versatile, neutral conditions possible, applicable to complex molecules. acs.orgmdpi.com |

| Copper | Ketones + Alkynoates; Alkyl ketones + α,β-Unsaturated carboxylic acids | Annulation via C-H functionalization | Cost-effective, good regioselectivity, ligand-free conditions possible. rsc.orgacs.org |

| Gold | (Z)-en-4-yn-1-ols; Allenyl ketones; Alkynyl oxiranes | Cycloisomerization; Cascade reactions | Very mild reaction conditions, high efficiency, broad substrate scope. researchgate.netacs.org |

Acid- and Base-Catalyzed Furan Ring Formation

The construction of the furan nucleus is a cornerstone of synthesizing this compound and related compounds. Both acid and base catalysis play pivotal roles in these cyclization reactions, with the choice of catalyst often depending on the specific precursors and desired substitution pattern.

Acid catalysis is frequently employed in reactions like the Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds. While not directly documented for this compound in the provided context, the principle involves the dehydration and cyclization of a diketone precursor under acidic conditions. For instance, acid-catalyzed isomerization is a key step in rearranging cycloadducts to form substituted naphthols and anthracenols from furan precursors, demonstrating the utility of acids in manipulating furan-containing intermediates. researchgate.net Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have been shown to facilitate the formation of furan compounds from glycidic esters in refluxing toluene. tandfonline.com

Base-catalyzed methodologies offer alternative pathways to substituted furans. Triethylamine, a common organic base, is utilized in one-pot, three-component reactions to generate highly substituted furan frameworks from starting materials like arylglyoxals and acetylacetone. rsc.orgtubitak.gov.trnih.gov These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent Paal-Knorr cyclization. rsc.org Another strategy involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, yielding densely substituted furancarboxylates. researchgate.net

The following table summarizes representative base-catalyzed furan syntheses.

| Catalyst | Starting Materials | Product Type | Yield | Reference |

| Triethylamine | Arylglyoxals, Acetylacetone, Phenols | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives | Excellent | tubitak.gov.trnih.gov |

| Triethylamine | Aromatic/aliphatic glyoxal, 2-cyanoacetophenone | Highly substituted dihydrofurans and furans | Excellent | rsc.org |

| DBU | (E)-ethyl 3-aryl-2-cyanoacrylates, Ethyl glycinate hydrochloride | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates | 50-57% | researchgate.net |

Biocatalytic Esterification and Polymerization Precursors

Biocatalysis has emerged as a sustainable and highly selective alternative for chemical synthesis. In the context of furan derivatives, enzymatic methods are particularly relevant for esterification processes and for creating precursors for polymerization.

Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are effective biocatalysts for the esterification of furan-containing alcohols. researchgate.net Solvent-free esterification of furfuryl alcohol with various fatty acids has been demonstrated with high conversion rates, showcasing an environmentally friendly route to furan esters. researchgate.net This biocatalytic approach is also central to producing furan-based polymers. For example, immobilized CALB is used for the two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) with diols to synthesize oligofuranoate diols. acs.orgresearchgate.net These enzymatic polymerizations can be conducted under solvent-free conditions, enhancing their green credentials and yielding products with high end-group fidelity, which is crucial for subsequent polymer applications. acs.orgresearchgate.net

Furan derivatives, particularly those derived from biomass like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals for the synthesis of renewable polymers. researchgate.netwiley-vch.despecialchem.com 2,5-Furandicarboxylic acid (FDCA), an oxidation product of HMF, is a significant bio-based building block for producing polyesters like Polyethylene Furanoate (PEF), which is positioned as a renewable alternative to petroleum-based PET. specialchem.comresearchgate.net The furan ring's unique chemical features are exploited to create a wide variety of macromolecular materials, including polyesters, polyamides, and polyurethanes. researchgate.netcore.ac.uk

Advanced Synthetic Techniques

To improve efficiency, safety, and sustainability, chemists are increasingly turning to advanced synthetic techniques for the preparation of complex molecules like furan derivatives.

Continuous Flow Chemistry for Furan Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and reduced waste. semanticscholar.orgacs.orgchemrxiv.org This technology has been successfully applied to the synthesis of 2,5-diaryl furans. semanticscholar.orgacs.orgchemrxiv.org In one approach, a sequence involving the oxidation of a 1,3-diene precursor with singlet oxygen to form an endoperoxide, followed by a mild dehydration, is streamlined into a continuous flow process. semanticscholar.org This eliminates the need to isolate the often-unstable endoperoxide intermediate, leading to a significant increase in the isolated yields of the final furan product (an average increase of approximately 27%) and improved safety. semanticscholar.orgacs.orgchemrxiv.org

Flow chemistry has also been utilized for the selective C3-alkylation of furfural derivatives through homogeneous metal catalysis, a process that can be problematic to scale up in batch due to high temperature requirements. nih.gov

The table below highlights the improved yields achieved in continuous flow synthesis compared to batch processes for selected 2,5-diaryl furans.

| Compound | Batch Yield | Continuous Flow Yield | Reference |

| Unsymmetrical furan 9i | 21% | 40% | semanticscholar.orgacs.org |

| Furan-phenylene 9m | 4% | 24% | semanticscholar.orgacs.org |

One-Pot Synthetic Strategies for Furan Systems

One-pot syntheses, often incorporating multicomponent reactions (MCRs), are highly efficient strategies that allow for the construction of complex molecules in a single reaction vessel without isolating intermediates. tubitak.gov.trnih.gov This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. Several one-pot methods have been developed for synthesizing highly functionalized furans. rsc.orgtubitak.gov.trnih.gov These reactions often provide a clean reaction profile, high atom economy, and excellent yields. tubitak.gov.trnih.gov

For example, a triethylamine-catalyzed one-pot, three-component reaction of arylglyoxals, acetylacetone, and phenols produces complex furan derivatives in excellent yields. tubitak.gov.trnih.gov Another one-pot method uses an iridium photocatalyst under visible light irradiation to combine styrenes and α-chloro-alkyl ketone radicals, affording a wide array of polysubstituted furans. chemistryviews.org A one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids has also been reported, proceeding through the in situ formation of allenoates followed by enolization and cyclization. researchgate.net These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity from readily available starting materials. rsc.org

Precursor Chemistry and Intermediate Generation

The synthesis of this compound is critically dependent on the availability and reactivity of its precursors. A key precursor is 2,4-dimethyl-3-furoic acid. acs.orgscholaris.ca The generation of a dianion intermediate from this acid is a pivotal step for further functionalization.

Treating 2,4-dimethyl-3-furoic acid with two equivalents of a strong base like lithium diisopropylamide (LDA) or butyllithium (B86547) generates a dianion. scholaris.caoup.comoup.com This intermediate is highly reactive and can be alkylated with various electrophiles, such as methyl iodide or cyclohexanone, to introduce substituents at the C-2 methyl group. scholaris.caoup.com This method provides a regioselective route to 2-substituted-3-furoic acid derivatives. scholaris.ca The resulting acid can then be esterified to yield the corresponding ethyl ester.

The preparation of this compound itself has been described via the cyclization of ethyl α-(1,2-dichloroisopropyl)-acetoacetate. acs.org This precursor is formed from the reaction of ethyl acetoacetate with 1,2-dichloropropane. The subsequent ring closure, likely facilitated by a base or heat, leads to the formation of the furan ring. acs.org An older, related approach involved the reaction of chloroacetaldehyde (B151913) with ethyl acetoacetate, which was proposed to form an intermediate that could be converted to 2-methyl-3-furoic acid. acs.org

Reaction Profiles and Mechanistic Investigations of Furan Esters

Electrophilic Reactivity of the Furan (B31954) Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is characterized by its electron-rich nature, making it more susceptible to electrophilic attack than benzene. numberanalytics.com The oxygen atom donates electron density to the ring, increasing its nucleophilicity. numberanalytics.com Electrophilic substitution reactions on furan typically occur at the C2 and C5 positions, which are most activated by the heteroatom. numberanalytics.compearson.com

Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com For instance, furan can be nitrated to form 2-nitrofuran (B122572) or brominated to yield 2-bromofuran. numberanalytics.com While specific studies on the electrophilic substitution of ethyl 2,4-dimethyl-3-furoate are not extensively detailed in the provided search results, the general principles of furan chemistry suggest that this compound would undergo such reactions, with the substitution pattern being directed by the existing substituents.

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org Furans can act as dienes in these reactions, although their aromatic character can lead to facile retro-Diels-Alder reactions. mdpi.com

Furoate Esters as Diene Components

Furan and its derivatives are often considered poor dienes in Diels-Alder reactions due to their aromaticity. rsc.org However, they can react with strong dienophiles to form oxanorbornene adducts. mdpi.com Furoate esters, including derivatives of 2-furoic acid, have been shown to participate as dienes in Diels-Alder reactions, particularly with maleimide (B117702) dienophiles. nih.govrsc.org Despite the presence of an electron-withdrawing ester group, which typically reduces the reactivity of the furan ring, these reactions can proceed, sometimes requiring thermal activation. nih.gov

Substituent Effects on Reactivity and Selectivity

The nature of substituents on both the furan diene and the dienophile plays a critical role in the rate and outcome of Diels-Alder reactions. rsc.org Electron-donating groups on the furan ring generally increase the reactivity, while electron-withdrawing groups decrease it. rsc.orgmatanginicollege.ac.in In this compound, the two methyl groups at the C2 and C4 positions are electron-donating, which would be expected to enhance the diene's reactivity. Conversely, the ethyl carboxylate group at the C3 position is electron-withdrawing, which would have a deactivating effect.

Influence of Reaction Media on Cycloadditions

The choice of solvent can significantly impact the rate of Diels-Alder reactions. wikipedia.org Polar solvents, and particularly water, have been shown to accelerate these reactions. wikipedia.orgresearchgate.net This rate enhancement in aqueous media is attributed to factors such as hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org For reactions involving furoic acid derivatives, using water as a solvent has been shown to provide a substantial rate enhancement. nih.govrsc.org The conversion of furoic acids to their carboxylate salts can further activate them for Diels-Alder reactions under mild conditions. rsc.orgresearchgate.net While specific data on the influence of reaction media on the Diels-Alder reactions of this compound is limited, the general trends observed for other furan esters suggest that polar and aqueous media would likely promote its cycloaddition reactions.

Nucleophilic Transformations and Derivatization Strategies

The functional groups present on this compound, namely the ethyl ester, offer sites for nucleophilic attack and subsequent derivatization. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 2,4-dimethyl-3-furoic acid. researchgate.net This carboxylic acid can then be further derivatized. For instance, it can be converted to an amide by reaction with an amine. researchgate.net

The furan ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the substituents on the ring can be modified. For example, if a halomethyl group were present, it would be susceptible to nucleophilic substitution by various nucleophiles like amines, thiols, and alkoxides. smolecule.com

Derivatization strategies for furan esters often involve transformations of the ester functionality. For example, esters can be hydrolyzed to carboxylic acids, which then serve as handles for further chemical modifications. vu.nl These modifications can be used to synthesize a variety of other furan-containing compounds with different properties and potential applications.

Oxidative Chemical Pathways

Substituted furans can undergo various oxidative transformations, leading to a range of products depending on the oxidant and reaction conditions. thieme-connect.com The oxidation of furans can result in ring-opening to form butenolides or other dicarbonyl compounds. thieme-connect.comacs.org

One common oxidative pathway involves the conversion of furans to 2,5-dialkoxy-2,5-dihydrofurans, which can then be hydrolyzed to butenolides. thieme-connect.com However, the presence of a carbonyl group directly attached to the furan ring, as in a furoate, can inhibit the formation of the necessary intermediate for this transformation. thieme-connect.com

Vapor-phase catalytic oxidation of furans and their derivatives, often using vanadium-based catalysts, can lead to the formation of maleic acid. researchgate.net In this process, substituents on the furan ring are typically oxidized to carboxylic acids and then decarboxylated, with the furan ring itself being subsequently oxidized. researchgate.net

The atmospheric oxidation of furans, initiated by hydroxyl radicals, is another important degradation pathway. acs.org This process involves the addition of the OH radical to the furan ring, followed by ring-opening to form unsaturated dicarbonyl compounds. acs.org The yields of these products can be influenced by the substitution pattern on the furan ring. acs.org

Singlet oxygen oxidation of substituted furans is another method that can lead to the formation of 5-hydroxy-2(5H)-furanones. acs.org

Fundamental Mechanistic Insights in Furan Chemistry

The reactivity of this compound is governed by the intricate interplay of its constituent parts: the aromatic furan ring, the electron-donating methyl groups at positions 2 and 4, and the electron-withdrawing ethyl carboxylate group at position 3. The furan core is an electron-rich heterocycle, making it susceptible to electrophilic attack and capable of acting as a diene in cycloaddition reactions. chemicalbook.com However, the substituents significantly modulate this inherent reactivity. The methyl groups enhance the electron density of the ring, while the ester group attenuates it, influencing the regioselectivity and rate of various transformations.

A key aspect of furan chemistry is its participation in cycloaddition reactions, which are powerful tools for constructing complex cyclic systems. Furan esters, including derivatives like this compound, can undergo several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Type) Reactions: Furans can serve as the 4π-electron component (diene) in Diels-Alder reactions. While electron-withdrawing groups like esters can decrease the reactivity of the furan ring in these transformations by lowering the energy of its highest occupied molecular orbital (HOMO), these reactions can be driven to completion under appropriate conditions. mdpi.com For instance, research on related furan esters has shown that they can react with potent dienophiles at elevated temperatures. In one such study, ethyl 2-furoate was found to react effectively with hexafluorobut-2-yne at 250 °C to yield the corresponding 3,4-bis(trifluoromethyl)furan derivative after the initial adduct undergoes rearrangement. psu.edu This demonstrates a 'one-pot' method to form highly substituted furans, where the furan ester participates in a cycloaddition-rearrangement cascade. psu.edu

[4+3] Cycloaddition Reactions: Beyond the more common Diels-Alder pathway, furan derivatives are also known to participate in [4+3] cycloaddition reactions with oxyallylic cations to form seven-membered rings. Mechanistic studies on the reaction between oxyallyl cations and simple furan esters like ethyl 2-furoate and ethyl 3-furoate (B1236865) have highlighted the importance of regioselectivity. researchgate.net The substitution pattern on the furan ring dictates the outcome of the cycloaddition, and while frontier molecular orbital (FMO) theory can offer a preliminary rationale, a complete understanding requires deeper computational analysis. researchgate.net For this compound, the positions of the methyl and ester groups would be critical in directing the approach of the three-carbon electrophile.

The furan ring's aromaticity also allows for substitution reactions, though the conditions must be carefully controlled to avoid polymerization or ring-opening, especially with highly reactive electrophiles. pharmaguideline.comcitycollegekolkata.org The presence of an electron-withdrawing group can stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com

Chemoselective transformations that target the ester functional group while preserving the furan ring are also of significant mechanistic interest.

Reduction of the Ester Group: The ester moiety can be selectively reduced. For example, various furan and thiophene (B33073) esters can be transformed into the corresponding acetals with high selectivity using specialized fiddler crab-type borane (B79455) catalysts. acs.org This partial reduction occurs without affecting the heterocyclic ring or other sensitive functional groups that may be present. acs.org

Hydrolysis: As with most esters, this compound can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidification gives 2,4-dimethyl-3-furoic acid. This is a fundamental reaction often employed in the derivatization of furan esters.

The thermal stability and decomposition pathways of furan esters have also been a subject of theoretical investigation. For analogous compounds like ethyl 2-furoate, studies predict that thermal pyrolysis can proceed via a unimolecular mechanism involving a six-center transition state, leading to the elimination of ethylene (B1197577) and the formation of the corresponding furoic acid. ebi.ac.uk The presence of substituents, as in this compound, would influence the activation energy and potentially open alternative decomposition channels. ugent.be

Table 1: Representative Reaction Types and Mechanistic Features for Furan Esters

| Reaction Type | Reactants/Conditions | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Furan ester + Alkyne (e.g., Hexafluorobut-2-yne), High Temperature (250-300 °C) | Substituted Furan (after rearrangement) | Furan acts as a diene; initial 7-oxabicyclo[2.2.1]hept-2-ene adduct rearranges. | psu.edu |

| [4+3] Cycloaddition | Furan ester + Oxyallyl Cation | Seven-membered heterocycle | Stepwise or concerted cycloaddition; regioselectivity is critical. | researchgate.net |

| Ester Reduction | Furan ester + Silane/Borane Catalysts | Acetal or Alcohol | Chemoselective reduction of the ester group while preserving the furan ring. | acs.orgacs.org |

| Ester Hydrolysis | Furan ester + Aqueous Base (e.g., NaOH), then Acid | Furoic Acid | Nucleophilic acyl substitution (saponification). | ebi.ac.uk |

| Thermal Decomposition | Heat (e.g., >500 K) | Alkene + Furoic Acid | Unimolecular elimination via a six-center transition state. | ebi.ac.uk |

Catalytic Transformations Involving Furan Compounds

General Principles of Catalysis in Furan (B31954) Chemistry

Catalysis in furan chemistry is governed by the core principles of lowering the activation energy of a reaction to enhance its rate without the catalyst being consumed in the process. fiveable.melibretexts.orgazom.com Catalysts achieve this by providing an alternative reaction pathway with a lower energy barrier. fiveable.melibretexts.org In the context of furan compounds, this involves interactions between the catalyst's active sites and the furan ring or its substituents, facilitating transformations such as hydrogenation, oxidation, ring-opening, and various carbon-carbon bond-forming reactions. mdpi.comdtu.dk

The effectiveness of a catalyst is determined by several key characteristics:

Activity: The rate at which the catalyst converts reactants into products. fiveable.me

Selectivity: The ability of the catalyst to direct the reaction towards the desired product, minimizing the formation of byproducts. fiveable.me This is particularly crucial in furan chemistry due to the multiple reactive sites on the furan ring and its substituents. mdpi.com

Stability: The catalyst's ability to maintain its activity and selectivity over time under reaction conditions. fiveable.me

Catalysts can be broadly categorized as homogeneous or heterogeneous, each with distinct advantages and disadvantages in the context of furan chemistry. fiveable.meazom.com Homogeneous catalysts are in the same phase as the reactants, often leading to high selectivity and milder reaction conditions. fiveable.me Conversely, heterogeneous catalysts exist in a different phase, which simplifies their separation from the reaction mixture and enhances their recyclability. fiveable.me

Diverse Catalytic Systems for Furan Derivatives

A variety of catalytic systems have been developed and employed for the transformation of furan derivatives, each offering unique advantages for specific applications.

Homogeneous Catalytic Systems

Homogeneous catalysis plays a significant role in the valorization of furanics, enabling a range of transformations under often mild conditions. dtu.dk These systems, where the catalyst is in the same phase as the reactants, are known for their high selectivity. fiveable.medtu.dk Transition metal complexes are frequently employed in homogeneous catalysis for furan derivatives. For instance, ruthenium-based catalysts have been utilized for the C3-alkylation of furfural (B47365) derivatives in a continuous flow system. beilstein-journals.orgnih.gov Similarly, water-soluble arene-ruthenium(II) complexes have been used for the ring-opening reduction of furanic aldehydes to produce valuable ketoacids and diketones. dtu.dk

The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) has been achieved using a homogeneous system combining Cu(NO₃)₂ and VOSO₄, showcasing good yields under mild conditions. unibo.it Furthermore, the well-established Co/Mn/Br system has been optimized for the highly selective oxidation of HMF to 2,5-furandicarboxylic acid (FDCA). unibo.it The table below summarizes some examples of homogeneous catalytic systems for furan derivatives.

| Catalyst System | Furan Derivative | Transformation | Product | Reference |

| Ru(0) | Furfurylimine | C3-alkylation | C3-alkylated furfural derivative | beilstein-journals.orgnih.gov |

| Arene-Ruthenium(II) complex | HMF, Furfural, 5-Methylfurfural | Ring-opening reduction | Levulinic acid, 1-hydroxy-hexane-2,5-dione | dtu.dk |

| Cu(NO₃)₂ / VOSO₄ | 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Diformylfuran (DFF) | unibo.it |

| Co/Mn/Br | 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | unibo.it |

Heterogeneous Catalysis (e.g., Zeolites, Non-Noble Metals)

Heterogeneous catalysts are widely employed in the conversion of furan compounds due to their ease of separation and potential for reuse. fiveable.menih.gov This category includes a broad range of materials, from zeolites to non-noble metal catalysts.

Zeolites, with their microporous structure and tunable acidity, are effective catalysts for the production of furan compounds from carbohydrates. researchgate.net Their shape selectivity can limit the formation of larger, undesired byproducts. researchgate.net For instance, Co- and Pt-doped ZSM-5 zeolites have been used for the one-pot conversion of furfural to γ-valerolactone (GVL), achieving a high yield of 85.4 mol%. mdpi.com The presence of the metals enhances the Lewis and weak acid sites, facilitating the hydrogen transfer mechanism. mdpi.com

The high cost of noble metals has driven research into more affordable non-noble metal catalysts like iron, cobalt, nickel, and copper for biomass valorization. nih.gov Nickel-doped molybdenum carbide supported on various materials has been investigated for the hydrogenation of furfural to 2-methylfuran (B129897) (2-MF). mdpi.com A carbon-supported version of this catalyst demonstrated complete furfural conversion with a 61 mol% yield of 2-MF. mdpi.com The following table provides examples of heterogeneous catalytic systems.

| Catalyst | Furan Derivative | Transformation | Product | Yield | Reference |

| Co- and Pt-doped/ZSM-5 | Furfural | Hydrogenation/Hydrogenolysis | γ-Valerolactone (GVL) | 85.4 mol% | mdpi.com |

| Ni-doped Mo carbide/Carbon | Furfural | Hydrogenation | 2-Methylfuran (2-MF) | 61 mol% | mdpi.com |

| (CePO₄)₀.₁₆/Co₂P | Levulinic Acid | Hydrogenation | γ-Valerolactone (GVL) | 97.1% | nih.gov |

| Ni-Fe/CNT | 5-Hydroxymethylfurfural (HMF) | Hydrogenation/Hydrogenolysis | 2,5-Bis(hydroxymethyl)furan (BHMF) | 96% | nih.gov |

Biocatalytic Conversions

Biocatalysis offers a green and highly selective alternative for the transformation of furan compounds, often operating under mild conditions in aqueous media. acs.orgacs.orgnih.gov Enzymes, as biocatalysts, can exhibit remarkable specificity for certain reactions.

A notable example is the use of a Class I Unspecific Peroxygenase (artUPO) for the biocatalytic conversion of furans and amines into 4-pyrrolin-2-ones. acs.orgacs.org This process is efficient, with a broad scope of 33 examples, and operates at room temperature using hydrogen peroxide as the oxidant, eliminating the need for expensive cofactors. acs.orgacs.org The proposed mechanism involves an enzyme-mediated oxidative ring opening of the furan to a reactive 1,4-dicarbonyl intermediate, followed by condensation with an amine. acs.orgacs.org

Another significant advancement is the use of a robust transaminase from Shimia marina (SMTA) for the scalable amination of biobased furfuraldehydes to produce various furfurylamines. nih.gov This biocatalyst demonstrates high activity and broad substrate specificity. nih.gov An enzymatic cascade process has been developed for the one-pot synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid from HMF. nih.gov

| Biocatalyst | Furan Derivative | Transformation | Product | Reference |

| Class I Unspecific Peroxygenase (artUPO) | Furans | Oxidative amination | 4-Pyrrolin-2-ones | acs.orgacs.org |

| Transaminase from Shimia marina (SMTA) | Furfuraldehydes | Amination | Furfurylamines | nih.gov |

| Lyophilized plant tissues | 5-Hydroxymethylfurfural (HMF) | Reduction | 2,5-Bis(hydroxymethyl)furan (BHMF) | researchgate.net |

| Immobilized transaminase enzymes | 5-Hydroxymethylfurfural (HMF) | Amination transfer | 5-(Hydroxymethyl)furfurylamine (HMFA) | researchgate.net |

Electrocatalytic Methodologies

Electrocatalysis has emerged as a promising technology for the conversion of furanic compounds, utilizing renewable electricity to drive chemical reactions. acs.orgrsc.orgnih.govbohrium.com This approach offers the potential for highly selective oxidations and hydrogenations. acs.org However, challenges such as low catalytic activity and product selectivity currently limit its industrial application. acs.orgnih.govbohrium.com

An electrochemical strategy has been developed for the synthesis of tri- or tetra-substituted furan derivatives through a [3+2] annulation of alkynes and β-keto compounds, using ferrocene (B1249389) as a catalyst. chemistryviews.org This method is characterized by mild conditions, high atom economy, and a broad tolerance for various substrates. chemistryviews.org The reaction is performed at room temperature using a graphite (B72142) felt anode and a stainless steel cathode. chemistryviews.org

The electrocatalytic conversion of biomass-derived furan compounds like furfural and HMF is an active area of research. rsc.orgnih.govbohrium.com These platform molecules can be transformed into a variety of valuable chemicals through electrochemical hydrogenation, hydrolysis, and oxidative dehydrogenation. rsc.org

Catalyst Design and Reaction Optimization for Furan Systems

The design of effective catalysts and the optimization of reaction conditions are paramount for achieving high yields and selectivity in the transformation of furan compounds. mdpi.com The inherent reactivity of the furan ring can lead to the formation of undesired byproducts, making precise control of the catalytic process essential. mdpi.com

Catalyst design involves tailoring the physicochemical properties of the catalyst to suit a specific reaction. For heterogeneous catalysts, this can include modifying the support material, controlling the particle size and dispersion of the active metal, and adjusting the acidity of the catalyst. mdpi.comlidsen.com For instance, in the hydrogenation of furfural to 2-MF, Ni-doped Mo carbide catalysts supported on different materials (SiO₂, Al₂O₃, and carbon) were prepared, with the carbon-supported version showing the highest activity and selectivity. mdpi.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide empirical data on the connectivity of atoms and the functional groups present within a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry is typically employed for the unambiguous identification and structural confirmation of organic compounds like Ethyl 2,4-dimethyl-3-furoate. However, detailed, publicly available experimental spectra for this compound are not readily found in the scientific literature. The following sections outline the expected spectroscopic features based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The two methyl groups on the furan (B31954) ring would each appear as a singlet, likely with slightly different chemical shifts due to their different electronic environments at positions 2 and 4. A singlet would also be expected for the proton at position 5 of the furan ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbon of the ester, the carbons of the furan ring, the two methyl carbons attached to the ring, and the two carbons of the ethyl group. The chemical shifts of the furan ring carbons would be indicative of their positions within the heterocyclic aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on reported experimental data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C-2 | - | ~150-160 |

| Furan C-3 | - | ~110-120 |

| Furan C-4 | - | ~140-150 |

| Furan C-5 | ~7.0-7.5 (s) | ~115-125 |

| C=O | - | ~160-170 |

| O-CH₂ | ~4.1-4.4 (q) | ~60-65 |

| CH₃ (ethyl) | ~1.2-1.5 (t) | ~14-16 |

| CH₃ (at C-2) | ~2.3-2.6 (s) | ~12-15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A strong absorption band would be anticipated in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations for the methyl and ethyl groups would appear around 2850-3000 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ester and the furan ether linkage, typically in the 1000-1300 cm⁻¹ region. Vibrations associated with the furan ring (C=C and C-H bending) would also be present.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1700-1730 | Strong |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C-O (Ester) | 1150-1300 | Strong |

| C-O-C (Furan) | 1000-1100 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound (C₉H₁₂O₃) would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (168.19 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant fragment ion. Other characteristic fragments could arise from the cleavage of the furan ring or the loss of methyl groups.

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating the molecular properties of this compound. Theoretical methods such as Density Functional Theory (DFT) and ab initio quantum mechanical studies can provide insights into its geometry, electronic structure, and spectroscopic properties. However, specific computational studies focused solely on this compound are not prominently available in the existing literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. Were a DFT study to be performed on this compound, it would typically involve optimizing the molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential could be calculated. These calculations would provide insights into the molecule's reactivity and intermolecular interactions. Furthermore, DFT methods can be employed to predict vibrational frequencies, which can be compared with experimental IR spectra for structural validation.

Molecular Modeling and Simulation

An MD simulation of this compound would involve defining a force field to describe the interatomic forces and solving Newton's equations of motion. Such a simulation could provide insights into the molecule's preferred conformations, the rotational freedom of the ethyl ester group, and the flexibility of the furan ring. Key parameters that are often analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time and the root-mean-square fluctuation (RMSF) to identify regions of higher flexibility.

Hypothetical MD Simulation Parameters for this compound:

| Parameter | Value/Description |

| Simulation Software | GROMACS, AMBER |

| Force Field | OPLS-AA, GAFF |

| Solvent Model | TIP3P water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Functions |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. Although no specific molecular docking studies have been published for this compound, the methodology is applicable to understand its potential interactions with enzymes or receptors. Docking studies on other furoate esters and furan-containing compounds have been successfully employed to identify potential inhibitors for various enzymes. rsc.orgijper.orgnih.gov

A hypothetical docking study of this compound could involve selecting a relevant protein target, for instance, an enzyme involved in a metabolic pathway where furan derivatives are substrates. The docking algorithm would then explore various binding poses of the ligand within the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results would be presented as a docking score and binding energy, with lower values typically indicating a more favorable interaction.

Hypothetical Docking Results for this compound against a Putative Target:

| Parameter | Value (kcal/mol) |

| Docking Score | -7.5 |

| Binding Energy | -8.2 |

| Interacting Residues | Hypothetical: PHE 210, LEU 345, SER 123 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Reactivity Descriptor Analysis (e.g., Fukui Functions, Ionization Potentials)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of molecules. Fukui functions, for example, are used to identify the most probable sites for nucleophilic and electrophilic attack. wikipedia.org While specific studies on this compound are lacking, research on other furan derivatives demonstrates the utility of these descriptors. semanticscholar.orgsciforum.net

The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the molecule changes. Condensed Fukui functions are used to describe the reactivity of individual atoms within the molecule. For an electrophilic attack, the relevant function is f⁻, while for a nucleophilic attack, it is f⁺.

The ionization potential (IP) is another crucial descriptor, representing the minimum energy required to remove an electron from a molecule. The IP of furan has been determined to be approximately 8.89 eV. chemicalbook.comnist.gov Computational methods can be used to predict how the substituents on the furan ring in this compound would modulate this value.

Hypothetical Condensed Fukui Function Values for this compound:

| Atom | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) |

| C2 | 0.25 | 0.05 |

| C3 | 0.10 | 0.15 |

| C4 | 0.20 | 0.08 |

| C5 | 0.35 | 0.02 |

| O1 | 0.05 | 0.20 |

Higher f⁻ values indicate more susceptibility to electrophilic attack, while higher f⁺ values indicate more susceptibility to nucleophilic attack.

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. Although specific reaction pathways for this compound have not been computationally investigated, studies on the reactions of furan and its derivatives, such as Diels-Alder reactions and thermal decomposition, serve as excellent examples of what can be achieved. acs.orgresearchgate.netresearchgate.net

For instance, a theoretical study on the thermal unimolecular decomposition of ethyl 2-furoate revealed a major decomposition channel leading to the formation of ethylene (B1197577) and 2-furoic acid via a six-center transition state. researchgate.net A similar approach could be applied to this compound to predict its thermal stability and decomposition products. The calculation of the transition state structure and its associated activation energy provides critical information about the reaction kinetics.

Hypothetical Reaction Pathway Analysis for a Putative Reaction of this compound:

| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hypothetical Hydrolysis | This compound + H₂O | 2,4-dimethyl-3-furoic acid + Ethanol | 25.5 | -5.2 |

This table illustrates how computational methods can quantify the energetic landscape of a chemical reaction, providing valuable insights into its feasibility and mechanism.

Applications of Ethyl 2,4 Dimethyl 3 Furoate and Furan Esters in Synthetic and Materials Science

Furoate Esters as Versatile Synthetic Intermediates

Furoic acids and their corresponding esters are recognized as stable and valuable building blocks for the synthesis of a diverse range of chemical products. rsc.org These compounds are readily obtainable from renewable platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.orgrsc.org Their utility in organic synthesis is highlighted by their participation in reactions such as the Diels-Alder reaction, where the furan (B31954) ring acts as a diene. This capability allows for the atom-economical creation of complex cyclic and aromatic compounds. rsc.org

The versatility of furoate esters makes them attractive for producing value-added chemicals that can replace conventional petrochemicals. rsc.org For instance, furan derivatives are key precursors for synthesizing compounds that can substitute for the petroleum-based BTX fraction (benzene, toluene, and xylene), which are foundational materials for numerous polymers and surfactants. rsc.orgresearchgate.net Research has demonstrated that furoic acids can undergo Diels-Alder reactions under mild conditions, particularly when activated as carboxylate salts in aqueous solutions, broadening their applicability in green chemistry. rsc.org

Polymer Chemistry and Furan-Based Materials

Furan esters, especially dicarboxylates, are pivotal monomers in the production of bio-based polymers, offering properties comparable or even superior to their petroleum-based counterparts.

The synthesis of furan-based polyesters is a significant area of research, aiming to develop sustainable alternatives to plastics like poly(ethylene terephthalate) (PET). rsc.orgncsu.edu A prominent example is poly(ethylene furanoate) (PEF), which is synthesized from 2,5-furandicarboxylic acid (FDCA) or its diester, dimethyl 2,5-furandicarboxylate (DMFDCA), and ethylene (B1197577) glycol. ncsu.eduacs.org These polymers can be produced through methods like two-step melt polycondensation. rsc.org

Furan-based copolyesters are also being developed to tailor material properties for specific applications, such as food packaging. rsc.org By incorporating co-monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM), researchers can modify polymer characteristics, for instance, to improve flexibility and impact strength. rsc.org The resulting copolyesters have shown high potential, exhibiting excellent gas-barrier properties, making them suitable for applications like beverage bottles. rsc.org

Furan-based poly(ester amide)s (PEAs) are a class of polymers that combine the features of both polyesters and polyamides. Their synthesis, typically through melt polycondensation of furan-based diesters, diols, and diamines, allows for the creation of materials with a wide range of properties by adjusting the ratio of ester to amide groups. mtak.huresearchgate.net

A significant challenge in synthesizing high-performance, semi-crystalline furan-based polyamides and PEAs is the tendency of the furan ring's oxygen heteroatom to form intramolecular hydrogen bonds with amide hydrogens. This interaction can disrupt the intermolecular hydrogen bonding that typically imparts high thermal and mechanical stability to these polymers, often resulting in amorphous materials with lower molecular weights. researchgate.netresearchgate.net However, strategies such as using preformed aliphatic diols containing internal amide bonds have been developed to circumvent this issue, enabling the synthesis of semi-crystalline PEAs with improved properties. researchgate.netresearchgate.net

In line with the principles of green chemistry, enzymatic polymerization has emerged as an eco-friendly route for synthesizing furan-based polymers. nih.govd-nb.info This method utilizes enzymes, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts, which operate under mild reaction conditions and offer high selectivity, thus avoiding the need for harsh chemicals and complex protection-deprotection steps. rsc.orgnih.gov

Researchers have successfully synthesized a variety of furan-based polyesters and copolyesters using CALB (often immobilized as Novozyme 435) with monomers like DMFDCA, 2,5-bis(hydroxymethyl)furan (BHMF), and various aliphatic diols or diacid ethyl esters. nih.govd-nb.infonih.gov Studies have shown that the choice of aliphatic monomer significantly influences the molecular weight of the resulting polymer; for example, using aliphatic diols generally yields copolyesters with higher molecular weights compared to when diacid ethyl esters are used. nih.govnih.gov This enzymatic approach represents a sustainable and effective pathway for converting renewable resources into high-performance polymeric materials. nih.govnih.gov

| Monomer Combination | Polymer Type | Catalyst | Resulting Molecular Weight (Mw) | Reference |

| DMFDCA, BHMF, Aliphatic Diols | Copolyester | Novozyme 435 | Up to 35,000 g/mol | nih.gov |

| DMFDCA, BHMF, Diacid Ethyl Esters | Copolyester | Novozyme 435 | Significantly lower than with diols | nih.gov |

| 2,5-BHMF, Diacid Ethyl Esters | Polyester | Candida antarctica Lipase B | ~2,000 g/mol (Mn) | bohrium.com |

| DMFDCA, Aliphatic Diols (in p-cymene) | Polyester | Candida antarctica Lipase B | Up to 7,000 g/mol | rsc.org |

Development of Advanced Materials (e.g., Optoelectronic Applications)

Furan derivatives are increasingly being explored for their potential in advanced materials, particularly for optoelectronic applications. lbl.govntu.edu.sg The furan moiety is being incorporated into conjugated polymers and small molecules for use in organic light-emitting transistors and organic solar cells. lbl.govacs.org

When compared to their more commonly studied thiophene-based counterparts, furan-containing materials exhibit similar energy levels and aromaticity. lbl.gov The lower electronegativity of the oxygen atom in the furan ring can lead to improved optical properties. acs.org Furthermore, the incorporation of furan can enhance the solubility of materials, which is advantageous for processing and device fabrication. lbl.gov Studies have shown that substituting thiophene (B33073) with furan in certain molecular architectures can result in systems with better optoelectronic characteristics, making them promising candidates for next-generation organic electronic devices. acs.orgrsc.org

Coordination Chemistry and Ligand Design

The furan ring and its derivatives also play a role in coordination chemistry and ligand design. Research has shown that furan ligands can coordinate with transition metal clusters. For example, scientists have demonstrated the activation of multiple C-H bonds of a furan ligand on a triosmium cluster, leading to the formation of novel sandwich furyl and furyne cluster compounds. sc.edu The synthesis of an ester-functionalized macrocyclic sexifuran, which can undergo reversible two-electron oxidation and reduction, further highlights the potential of furan-based structures in creating electrochemically active materials that could serve as ligands or components in coordination polymers. rsc.org

Q & A

Q. Q1. What is the most reliable synthetic route for ethyl 2,4-dimethyl-3-furoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The Feist-Bénary reaction is the primary method for synthesizing this compound. This involves the condensation of chloroacetone with ethyl acetoacetate under acidic conditions (cold hydrochloric acid) followed by neutralization with triethylamine. Key parameters for optimization include:

- Temperature Control : Maintaining reaction temperatures below 10°C during acid catalysis to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of chloroacetone to ethyl acetoacetate reduces dimerization byproducts.

- Workup : Immediate neutralization with triethylamine after acid catalysis stabilizes the furan ring.

Reported yields range from 54–57% in multiple trials .

| Condition | Yield (%) | Key Observations |

|---|---|---|

| Room temperature | 32 | Increased side-product formation |

| 0–10°C (acid step) | 54–57 | Optimal furan ring stability |

| Excess ethyl acetoacetate | 48 | Lower purity due to unreacted reagent |

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is required:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 2.2–2.4 ppm (singlets for methyl groups at C2 and C4), and δ 4.2–4.4 ppm (quartet, ethyl CH₂) confirm substituent positions.

- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 140–150 ppm (furan carbons) validate the core structure.

- GC-MS : Molecular ion peak at m/z 168 [M]⁺ and fragments at m/z 123 (loss of –OCH₂CH₃) confirm purity and fragmentation patterns.

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Methodological Answer: Discrepancies in mechanistic pathways (e.g., keto-enol tautomerism vs. direct cyclization) can be addressed via:

- Density Functional Theory (DFT) : Calculate energy barriers for intermediate steps (e.g., cyclization of the diketone intermediate).

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated ethyl acetoacetate to identify rate-determining steps.

Recent studies suggest that acid-catalyzed cyclization proceeds via a six-membered transition state, supported by DFT-calculated activation energies of ~25 kcal/mol .

Q. Q4. What crystallographic strategies are effective for resolving ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key refinements include:

- Software : SHELXL (for refinement) and SHELXD (for phase solving) to handle twinning or disorder in crystal lattices .

- Data Collection : High-resolution (<1.0 Å) datasets minimize errors in bond-length measurements (e.g., furan C–O bond length ≈ 1.36 Å) .

- Validation Tools : Use PLATON or CCDC Mercury to check for steric clashes or hydrogen-bonding networks.

Q. Q5. How can regioselective functionalization of this compound be achieved for novel derivative synthesis?

Methodological Answer: The electron-rich furan ring permits regioselective modifications:

- Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration or halogenation to the C5 position.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 via pre-functionalization with a bromine substituent.

Challenges include steric hindrance from the 2,4-dimethyl groups, which can be mitigated using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .

Q. Q6. What analytical approaches address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in NMR or IR data often arise from solvent effects or impurities. Strategies include:

- Standardized Protocols : Use deuterated chloroform (CDCl₃) for NMR to ensure consistency.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.